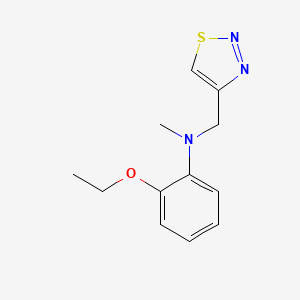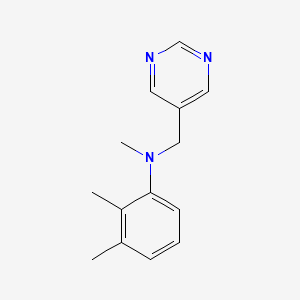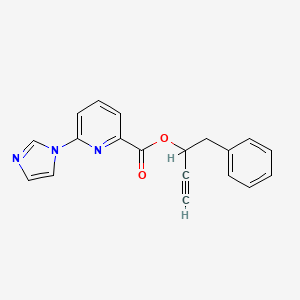
2-(Quinolin-4-ylamino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-4-ylamino)cyclopentan-1-ol, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of quinoline, a heterocyclic aromatic compound that is commonly found in natural products and synthetic compounds. QCA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-4-ylamino)cyclopentan-1-ol is not fully understood, but it is believed to involve the modulation of ion channels and receptors. This compound has been shown to bind to the TRPC5 ion channel and inhibit its activity, which may lead to a reduction in calcium influx and downstream signaling pathways. This compound has also been shown to activate the GPR35 receptor, which may lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the activation of receptors. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to modulate immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Quinolin-4-ylamino)cyclopentan-1-ol in laboratory experiments is its potency and specificity for ion channels and receptors. This compound has been shown to be a potent inhibitor of the TRPC5 ion channel and a specific activator of the GPR35 receptor. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for the use of 2-(Quinolin-4-ylamino)cyclopentan-1-ol in scientific research. One area of interest is the study of the role of TRPC5 ion channels in neurological disorders, such as epilepsy and Parkinson's disease. This compound may also be useful in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound may be useful in the study of the immune system and its role in cancer development and progression.
Synthesemethoden
2-(Quinolin-4-ylamino)cyclopentan-1-ol can be synthesized using a variety of methods, including the reaction of 4-aminophenylcyclopentanol with quinoline in the presence of a catalyst. Other methods include the reaction of cyclopentanone with 4-aminophenylhydrazine followed by cyclization with quinoline.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-4-ylamino)cyclopentan-1-ol has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein kinases. This compound has been shown to be a potent inhibitor of the TRPC5 ion channel, which is involved in a variety of physiological processes. This compound has also been shown to bind to and activate the GPR35 receptor, which is involved in immune system regulation.
Eigenschaften
IUPAC Name |
2-(quinolin-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13(14)16-12-8-9-15-11-5-2-1-4-10(11)12/h1-2,4-5,8-9,13-14,17H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGTXXWHWCUVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![5-[1-(Azepan-1-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7631239.png)


![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)